An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)acetic acid
An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)acetic acid
This guide provides a comprehensive technical overview of 2-(1-Methylpiperidin-4-yl)acetic acid, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, discuss methods for its characterization, and explore its applications in medicinal chemistry.
Introduction
2-(1-Methylpiperidin-4-yl)acetic acid is a functionalized saturated heterocycle. The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its prevalence is due to favorable physicochemical properties, such as high chemical stability and the ability to modulate lipophilicity and water solubility, which can enhance a drug candidate's pharmacokinetic profile.[1] The N-methyl group and the acetic acid side chain on this specific molecule offer distinct chemical handles and properties, making it a versatile intermediate for creating diverse molecular libraries and synthesizing complex target molecules, particularly those aimed at the central nervous system.[1][2]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its application. 2-(1-Methylpiperidin-4-yl)acetic acid is most commonly handled and supplied as its hydrochloride salt to improve stability and handling characteristics. The properties of both the free acid and its HCl salt are detailed below.
| Property | 2-(1-Methylpiperidin-4-yl)acetic acid | 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride |
| CAS Number | 87647-06-1[3] | 67686-06-0[4] |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂[4] |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol [4] |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetic acid | 2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride[4] |
| SMILES | CN1CCC(CC(O)=O)CC1 | CN1CCC(CC1)CC(=O)O.Cl[4] |
| InChIKey | IWTQIIYMXVDTNH-UHFFFAOYSA-N (for HCl salt)[4] | IWTQIIYMXVDTNH-UHFFFAOYSA-N[4] |
Synthesis and Mechanistic Rationale
The synthesis of 2-(1-Methylpiperidin-4-yl)acetic acid can be efficiently achieved through a robust two-step sequence starting from a commercially available precursor, methyl 2-(piperidin-4-yl)acetate. This pathway involves reductive amination followed by ester hydrolysis.
Causality Behind Experimental Choices:
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Reductive Amination: This is a classic and high-yielding method for N-alkylation of secondary amines. Formaldehyde is used as the carbonyl source for the methyl group, and sodium triacetoxyborohydride is chosen as the reducing agent. It is milder and more selective than other hydrides like sodium borohydride, reducing the intermediate iminium ion in situ without aggressively reducing the ester functionality. Acetic acid is used as a catalyst to facilitate the formation of the iminium ion.
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Ester Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) is a standard and effective method for converting the methyl ester to the desired carboxylic acid. The reaction is typically driven to completion by using an excess of the base in a protic solvent mixture like methanol/water, which ensures the solubility of both the ester and the hydroxide salt.
Detailed Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate
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Reaction Setup: To a solution of methyl 2-(piperidin-4-yl)acetate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add formaldehyde (1.1 eq, as a 37% aqueous solution) and acetic acid (1.2 eq).
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Reductant Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.
Step 2: Synthesis of 2-(1-Methylpiperidin-4-yl)acetic acid (Saponification)
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Reaction Setup: Dissolve the crude methyl 2-(1-methylpiperidin-4-yl)acetate from the previous step (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
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Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ester.
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Acidification: After cooling the reaction mixture to 0°C in an ice bath, carefully adjust the pH to ~6-7 using 1M hydrochloric acid (HCl). The isoelectric point is critical for precipitation.
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Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. If an oil forms or the product remains in solution, extract it with a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.
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Final Product: After drying and concentrating the organic extracts, the final product, 2-(1-Methylpiperidin-4-yl)acetic acid, is obtained. For long-term storage, it can be converted to the hydrochloride salt by dissolving it in a solvent like diethyl ether and adding a solution of HCl in ether.
Caption: Synthetic workflow for 2-(1-Methylpiperidin-4-yl)acetic acid.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized 2-(1-Methylpiperidin-4-yl)acetic acid must be confirmed using a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the N-methyl group, the piperidine ring protons, and the methylene protons of the acetic acid side chain.
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Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used to confirm the molecular weight of the compound. For the free acid, a peak corresponding to [M+H]⁺ at m/z 158.1 would be expected.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under various detection conditions.
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups, notably the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group.
Applications in Research and Drug Development
The structural motifs within 2-(1-Methylpiperidin-4-yl)acetic acid make it a valuable building block in drug discovery.
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Scaffold for CNS-Active Agents: The piperidine ring is a common feature in drugs that target the central nervous system. Its saturated, three-dimensional nature allows for specific interactions with protein binding pockets, while the tertiary amine can be protonated at physiological pH, influencing solubility and cell permeability.
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Linker in Complex Molecules: The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry. This allows the molecule to be used as a linker, connecting two or more pharmacophores. A prominent example of this concept is in the design of Proteolysis Targeting Chimeras (PROTACs), where similar building blocks are used to link a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5]
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting point or fragment in FBDD campaigns. Its favorable properties make it an attractive anchor to which other chemical functionalities can be added to build potency and selectivity for a biological target.
Caption: Logical role of the molecule as a central linker scaffold.
Conclusion
2-(1-Methylpiperidin-4-yl)acetic acid is more than a simple chemical; it is a strategically designed building block that leverages the privileged piperidine scaffold for applications in modern drug discovery. Its synthesis is straightforward and scalable, and its dual functionality—a basic nitrogen within a conformationally relevant ring and a reactive carboxylic acid handle—ensures its continued utility for researchers developing novel therapeutics. The protocols and insights provided in this guide are intended to empower scientists to confidently synthesize, characterize, and apply this versatile compound in their research endeavors.
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- Google Patents. (n.d.). 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.
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PubChem. (n.d.). 2-(2-Methylpiperidin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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